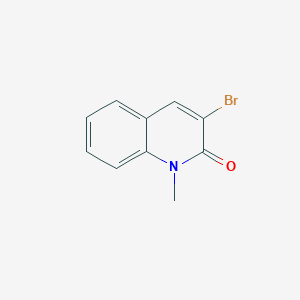

3-bromo-1-methylquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLMLEUYCWVPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296250 | |

| Record name | 3-bromo-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-91-3 | |

| Record name | 941-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-bromo-1-methylquinolin-2(1H)-one. While specific biological activities and defined signaling pathways for this particular compound are not extensively documented in current literature, this guide also explores the known biological relevance of the broader quinolin-2(one) class of molecules to provide a basis for future research and drug development endeavors.

Core Chemical Properties

This compound is a halogenated derivative of N-methylquinolinone. The presence of the bromine atom at the 3-position and the methyl group on the nitrogen atom significantly influences its physicochemical properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 941-91-3 | [1] |

| Predicted pKa | -1.31 ± 0.40 | [1] |

| Predicted Solubility | 0.9 g/L (at 25 °C) | [1] |

Synthesis

Conceptual Experimental Protocol: Bromination of 1-methylquinolin-2(1H)-one

This protocol is a generalized procedure and may require optimization.

Materials:

-

1-methylquinolin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Benzoyl peroxide (initiator)

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Filtration apparatus

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1-methylquinolin-2(1H)-one in an appropriate solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with a saturated sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis and Purification

Synthetic and purification workflow for this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinolinone ring system and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.0 | s |

| H-5 | ~7.8 | d |

| H-6 | ~7.4 | t |

| H-7 | ~7.7 | t |

| H-8 | ~7.6 | d |

| N-CH₃ | ~3.7 | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160 |

| C-Br | ~115 |

| Aromatic C-H | 120-140 |

| Aromatic C-q | 118-145 |

| N-CH₃ | ~30 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (amide) | 1650-1680 |

| C=C (aromatic) | 1580-1620 |

| C-H (aromatic) | 3000-3100 |

| C-N | 1250-1350 |

| C-Br | 550-750 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

| Ion | Expected m/z |

| [M]⁺ (C₁₀H₈⁷⁹BrNO)⁺ | ~237 |

| [M+2]⁺ (C₁₀H₈⁸¹BrNO)⁺ | ~239 |

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, the quinolin-2(one) scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of quinolin-2(one) have been reported to exhibit a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

One notable target for quinolinone derivatives is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Some substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of PDK1, a key kinase in this pathway.[4] Inhibition of PDK1 would disrupt the downstream signaling cascade, potentially leading to decreased cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a quinolinone derivative could inhibit the PI3K/Akt signaling pathway.

Hypothetical inhibition of the PI3K/Akt pathway by a quinolinone derivative.

Conclusion

This compound is a synthetic heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a summary of its known and predicted chemical properties and a framework for its synthesis and characterization. While its specific biological activities remain to be elucidated, the broader class of quinolin-2(one) derivatives has shown promise as modulators of key cellular signaling pathways, suggesting that this compound could be a valuable scaffold for the development of novel therapeutic agents. Further experimental studies are required to fully characterize this compound and explore its biological potential.

References

An In-depth Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one

CAS Number: 941-91-3

This technical guide provides a comprehensive overview of 3-bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, spectroscopic characterization, and potential biological activities, supported by experimental protocols and data analysis.

Chemical Data Summary

| Property | Value | Reference |

| CAS Number | 941-91-3 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Synonyms | N-Methyl-3-bromo-2(1H)-quinolinone | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: the N-methylation of 3-bromoquinolin-2(1H)-one or the bromination of 1-methylquinolin-2(1H)-one. The latter is often more practical.

Step 1: Synthesis of 1-methylquinolin-2(1H)-one (Precursor)

A common method for the synthesis of N-alkylated quinolinones is the Conrad-Limpach-Knorr reaction, followed by N-alkylation.

Step 2: Bromination of 1-methylquinolin-2(1H)-one

Materials and Reagents:

-

1-methylquinolin-2(1H)-one

-

N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

-

Glacial acetic acid or chloroform

-

Benzoyl peroxide (optional, as a radical initiator)

Experimental Protocol:

-

Dissolve 1-methylquinolin-2(1H)-one in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise to the stirred solution at room temperature. The reaction may be initiated with a catalytic amount of benzoyl peroxide if using NBS.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with a sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

The following diagram illustrates the general experimental workflow for the synthesis and purification of a bromo-quinolinone derivative.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectral data for this compound is not extensively published, the expected data based on its structure and data from similar compounds are summarized below.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring and a singlet for the N-methyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring.

| Spectroscopic Data | Expected Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR (in CDCl₃) | Aromatic protons (H4, H5, H6, H7, H8): δ 7.0-8.5 (multiplets); N-CH₃: δ ~3.7 (singlet) |

| ¹³C NMR (in CDCl₃) | C=O: δ ~160; Aromatic/olefinic carbons: δ 115-145; N-CH₃: δ ~30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (amide carbonyl) | 1650-1680 |

| C=C (aromatic) | 1500-1600 |

| C-H (aromatic) | 3000-3100 |

| C-Br | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. A characteristic feature will be the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]

| m/z | Interpretation |

| 237, 239 | Molecular ion peaks ([M]⁺, [M+2]⁺) |

| 158 | Fragment from the loss of Br |

Potential Biological Activities and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5] While specific biological data for this compound is limited, its structural similarity to other biologically active quinolinones suggests it may have potential as a therapeutic agent.

Anticancer and Antibacterial Potential

Many quinolinone derivatives have been investigated for their anticancer activity, often through mechanisms involving the inhibition of key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Several quinoline-based compounds have been identified as inhibitors of this pathway.[6][7]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for quinolinone-based anticancer drugs.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for quinolinone derivatives.

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials and Reagents:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Seed cancer cells into 96-well plates at a suitable density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental investigation is warranted to fully elucidate its synthetic pathways and biological activities.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Technical Guide: 3-bromo-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines potential synthetic methodologies, and explores the broader context of the biological activity of related quinolinone derivatives.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| CAS Number | 941-91-3 | [1][2] |

Synthetic Methodologies

General Experimental Protocol: Synthesis of Substituted Quinolin-2(1H)-ones

The synthesis of quinolin-2(1H)-one derivatives often involves the construction of the core heterocyclic structure followed by functionalization, or the use of appropriately substituted precursors in a cyclization reaction. A common strategy is the bromination of a precursor quinolinone.

Materials and Reagents:

-

1-methylquinolin-2(1H)-one

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), molecular bromine)

-

Solvent (e.g., glacial acetic acid, chloroform)

-

Radical initiator (e.g., benzoyl peroxide), if required

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Dissolution: Dissolve the starting material, 1-methylquinolin-2(1H)-one, in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

-

Addition of Brominating Agent: To this solution, add the brominating agent (e.g., NBS) portion-wise. The reaction may be conducted in the presence of a catalytic amount of a radical initiator.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching excess reagent, extraction with an organic solvent, and washing with aqueous solutions to remove impurities.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent or column chromatography on silica gel are common methods to obtain the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways of Quinolinone Derivatives

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of quinolin-2(1H)-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

Quinolinone derivatives have been identified as inhibitors of several key signaling pathways implicated in disease. For instance, various derivatives have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] Inhibition of these receptors can disrupt downstream signaling cascades that are critical for cancer cell proliferation and survival.

Other research has pointed to the inhibition of Cyclin-Dependent Kinase 5 (CDK5), a key enzyme in neurodegenerative disorders, by certain quinolin-2(1H)-one derivatives.[5] Furthermore, some quinoline compounds have been found to interfere with the Hedgehog-GLI signaling pathway, which is involved in embryonic development and can be aberrantly activated in some cancers.[6] The ability of some derivatives to act as topoisomerase inhibitors highlights another mechanism for their antiproliferative effects.

Representative Signaling Pathway: EGFR/HER-2 Inhibition

The diagram below illustrates a simplified representation of the EGFR/HER-2 signaling pathway, which is a common target for quinolinone-based inhibitors.

Caption: EGFR/HER-2 signaling pathway and its inhibition by quinolinone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. jptcp.com [jptcp.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 3-bromo-1-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 3-bromo-1-methylquinolin-2(1H)-one (CAS No. 941-91-3). Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages established knowledge of structurally similar quinolinone derivatives to present predicted spectroscopic data and a robust, adaptable experimental protocol. The information herein serves as a valuable resource for the synthesis, purification, and structural characterization of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound possesses a core quinolinone scaffold, a bicyclic aromatic system consisting of a benzene ring fused to a pyridinone ring. The key structural features include a bromine atom at the C3 position, a methyl group attached to the nitrogen atom at position 1, and a carbonyl group at C2.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 941-91-3[1]

-

Molecular Formula: C₁₀H₈BrNO[1]

-

Molecular Weight: 238.08 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound, based on the analysis of closely related compounds. These values provide a reference for the identification and characterization of the target molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The expected chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | s | H4 |

| ~ 7.6 - 7.8 | m | H5, H7 |

| ~ 7.2 - 7.4 | m | H6, H8 |

| ~ 3.7 | s | N-CH₃ |

Note: Predicted values are based on the analysis of similar quinolinone structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are outlined in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C2 (C=O) |

| ~ 140 | C8a |

| ~ 138 | C4 |

| ~ 132 | C7 |

| ~ 129 | C5 |

| ~ 123 | C6 |

| ~ 115 | C8 |

| ~ 114 | C4a |

| ~ 105 | C3 |

| ~ 30 | N-CH₃ |

Note: Predicted values are based on the analysis of similar quinolinone structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 3.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | N-CH₃ |

| ~ 1650 | C=O stretch (amide) | Quinolinone C=O |

| ~ 1600, 1480 | C=C stretch (aromatic) | Aromatic C=C |

| ~ 600 - 500 | C-Br stretch | C-Br |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass-to-charge ratios (m/z) for key fragments of this compound are detailed in Table 4. A characteristic feature will be the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion Fragment | Interpretation |

| 237/239 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 158 | [M - Br]⁺ | Loss of a bromine atom |

| 130 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

The following sections outline a proposed synthetic route and general protocols for the spectroscopic analysis of this compound, adapted from established methods for analogous compounds.[2][3]

Synthesis of this compound

A plausible synthetic route involves the bromination of 1-methylquinolin-2(1H)-one.

Materials and Reagents:

-

1-methylquinolin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylquinolin-2(1H)-one (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

-

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-1-methylquinolin-2(1H)-one

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-bromo-1-methylquinolin-2(1H)-one, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of spectral data, experimental protocols, and data interpretation workflows.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H4 | ~8.0 - 8.2 | s | - |

| H5 | ~7.6 - 7.8 | d | ~8.0 |

| H6 | ~7.2 - 7.4 | t | ~7.5 |

| H7 | ~7.5 - 7.7 | t | ~7.5 |

| H8 | ~7.3 - 7.5 | d | ~8.0 |

| N-CH₃ | ~3.7 | s | - |

Note: These are estimated values based on spectral data from similar quinolinone structures. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a quinolinone derivative like this compound is detailed below.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[1] The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR Spectral Interpretation

Structural Elucidation

The interpretation of the ¹H NMR spectrum is key to confirming the structure of this compound.

-

Chemical Shift: The downfield chemical shifts of the aromatic protons are characteristic of the quinolinone ring system. The singlet for the H4 proton is a key indicator of substitution at the 3-position.

-

Integration: The relative integration of the proton signals should correspond to the number of protons in each environment (e.g., the N-CH₃ signal should integrate to 3 protons relative to the aromatic protons).

-

Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons (doublets and triplets) and their corresponding coupling constants provide information about the connectivity of the protons on the benzene ring.

By combining these pieces of information, a complete and unambiguous assignment of the proton signals to the molecular structure can be achieved, thus confirming the identity and purity of this compound.

References

13C NMR Analysis of 3-bromo-1-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-bromo-1-methylquinolin-2(1H)-one. This document outlines the expected 13C NMR spectral data, provides a detailed experimental protocol for data acquisition, and includes visualizations to illustrate the molecular structure and the analytical workflow.

Data Presentation: Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | 158 - 162 | The carbonyl carbon (C=O) is expected to be significantly deshielded, appearing at a low field. |

| C3 | 105 - 110 | The bromine substituent at this position will cause a downfield shift compared to an unsubstituted C3, but the carbon remains relatively shielded. |

| C4 | 140 - 145 | This quaternary carbon is adjacent to the bromine-substituted carbon and part of the conjugated system, leading to a downfield shift. |

| C4a | 118 - 122 | A quaternary carbon at the ring junction, its chemical shift is influenced by the fused aromatic ring. |

| C5 | 128 - 132 | Aromatic CH carbon, its chemical shift is typical for a benzene ring fused to a heterocyclic system. |

| C6 | 122 - 126 | Aromatic CH carbon. |

| C7 | 130 - 135 | Aromatic CH carbon, often deshielded in quinoline systems. |

| C8 | 115 - 120 | Aromatic CH carbon, its chemical shift is influenced by the proximity to the lactam ring. |

| C8a | 138 - 142 | Quaternary carbon at the ring junction, adjacent to the nitrogen atom, leading to a downfield shift. |

| N-CH3 | 28 - 33 | The methyl group attached to the nitrogen atom is expected in the typical aliphatic carbon region. |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinolinone derivatives.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.[1]

NMR Data Acquisition

-

Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1][2]

-

Spectral Width (SW): Set a spectral width of approximately 0-200 ppm.[1]

-

Acquisition Time (AQ): Use an acquisition time of 1-2 seconds.[1]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.[2]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.[2]

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[2]

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.[2]

Mandatory Visualization

The following diagrams illustrate the molecular structure with atom numbering for 13C NMR assignment and a typical experimental workflow for NMR analysis.

Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.

Caption: Experimental workflow for 13C NMR analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 3-bromo-1-methylquinolin-2(1H)-one

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry of 3-bromo-1-methylquinolin-2(1H)-one, a compound of interest for researchers, scientists, and drug development professionals. This document outlines the predicted fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Introduction

This compound (C₁₀H₈BrNO), with a molecular weight of approximately 238.08 g/mol , is a substituted quinolinone derivative. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development applications. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on the known mass spectral behavior of its parent structure, 1-methylquinolin-2(1H)-one, and the established principles of fragmentation for bromo-aromatic compounds.

Predicted Electron Ionization Mass Spectrum

Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks (M and M+2) of almost equal intensity.

The primary fragmentation pathways are anticipated to involve the loss of the bromine atom, the carbonyl group (as carbon monoxide), and the methyl group from the molecular ion.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of this compound.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 237 / 239 | [M]⁺ | [C₁₀H₈BrNO]⁺ | Molecular ion peak. The M+2 peak will have a relative abundance of approximately 98% of the M peak. |

| 209 / 211 | [M - CO]⁺ | [C₉H₈BrN]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 158 | [M - Br]⁺ | [C₁₀H₈NO]⁺ | Loss of a bromine radical. |

| 130 | [M - Br - CO]⁺ | [C₉H₈N]⁺ | Subsequent loss of carbon monoxide after the loss of the bromine radical. |

| 115 | [M - Br - CO - CH₃]⁺ | [C₈H₅N]⁺ | Loss of a methyl radical from the [M - Br - CO]⁺ fragment. |

Experimental Protocols

A standard procedure for acquiring the electron ionization mass spectrum of a solid sample like this compound is detailed below.

Sample Preparation:

-

A small amount of the solid this compound sample (typically less than 1 mg) is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

-

The solution is then introduced into the mass spectrometer.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

-

Introduction Method: The sample can be introduced via a direct insertion probe (DIP) or through a gas chromatograph (GC-MS).

-

Direct Insertion Probe: A few microliters of the sample solution are applied to the probe tip. The solvent is evaporated, and the probe is inserted into the ion source. The probe is then heated to volatilize the sample.

-

GC-MS: A 1 µL aliquot of the sample solution is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms) before entering the mass spectrometer.

-

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their m/z ratio.

-

Detector: An electron multiplier detector is used to detect the ions.

-

Data Analysis: The resulting mass spectrum is recorded and processed using the instrument's software. The relative abundance of each ion is plotted against its m/z value.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed molecular fragmentation and the experimental process, the following diagrams have been generated.

Caption: Predicted fragmentation of this compound.

Caption: Workflow for mass spectrometric analysis.

The Synthetic Versatility of 3-bromo-1-methylquinolin-2(1H)-one: A Technical Guide for Chemical Innovation

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of a bromine atom at the 3-position, particularly in the N-methylated form, creates a highly versatile building block: 3-bromo-1-methylquinolin-2(1H)-one. The bromine atom serves as a reactive handle for a multitude of cross-coupling and substitution reactions, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on key transformations, experimental protocols, and its application as a precursor for biologically active molecules.

Synthesis of the Core Scaffold

The preparation of this compound is a critical first step for its subsequent elaboration. A common synthetic route involves the bromination of the parent 1-methylquinolin-2(1H)-one. This process must be carefully controlled to achieve regioselectivity at the C3 position.

Caption: General workflow for the synthesis of the target compound.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 3-position of the quinolinone ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These transformations are foundational for creating C-C and C-N bonds, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-substituted quinolinones by coupling this compound with an organoboron reagent, such as a boronic acid or its ester.[1][2] This reaction is widely used due to its mild conditions and tolerance of numerous functional groups.[3][4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 | [5] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [2][6] |

| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 85 | [5] |

Note: Data is illustrative, based on typical conditions for similar substrates.

To an oven-dried reaction vessel, this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.) are added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is then added. The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred for 4-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1-methylquinolin-2(1H)-one.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the synthesis of 3-amino-1-methylquinolin-2(1H)-one derivatives by coupling the bromo-scaffold with a primary or secondary amine.[7][8] This reaction is crucial for installing nitrogen-containing functional groups, which are prevalent in pharmacologically active compounds.[9][10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 90 | [7][9] |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 85 | [11][12] |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | Cs₂CO₃ | Toluene | 90 | 93 | [8] |

Note: Data is illustrative, based on typical conditions for similar substrates.

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.). The amine coupling partner (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added. The tube is sealed and the mixture is heated with vigorous stirring at the specified temperature (e.g., 90-110 °C) for 12-24 hours. After cooling to ambient temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography to yield the 3-amino-1-methylquinolin-2(1H)-one derivative.[10]

Other Important Cross-Coupling Reactions

The reactivity of this compound extends to other significant palladium-catalyzed transformations:

-

Heck Reaction: Couples the scaffold with alkenes to form 3-alkenyl-1-methylquinolin-2(1H)-ones, which are valuable for further functionalization.[13][14][15]

-

Sonogashira Coupling: Reacts with terminal alkynes to produce 3-alkynyl-1-methylquinolin-2(1H)-ones, key intermediates for synthesizing complex heterocycles and conjugated systems.[16][17][18]

Applications in Drug Discovery: A Case Study on PDK1 Inhibition

The derivatization of the this compound core is a powerful strategy in drug development. For instance, 3-anilino-quinolin-2(1H)-ones, synthesized via Buchwald-Hartwig amination, have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[9] PDK1 is a critical regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various human cancers.[9] Inhibition of this pathway can disrupt cancer cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt pathway by a quinolinone derivative.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides reliable and versatile pathways to a vast chemical space. The ability to systematically modify the C3 position allows for the fine-tuning of molecular properties, making it an invaluable tool in the rational design of novel therapeutics and advanced materials. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage the synthetic potential of this powerful scaffold.

References

- 1. 3-BROMO-1-METHYL-4-PHENYL-1H-2-QUINOLINONE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. kbfi.ee [kbfi.ee]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

The Biological Frontier of 3-Bromo-1-Methylquinolin-2(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-bromo-1-methylquinolin-2(1H)-one derivatives and their close structural analogs. While specific research on this exact scaffold is emerging, this document extrapolates from the significant body of research on related quinolinone compounds to summarize their therapeutic potential, particularly in oncology. This guide details synthetic methodologies, presents quantitative biological data, outlines key experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinolin-2(1H)-one core, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic incorporation of a bromine atom at the 3-position and a methyl group at the 1-position of the quinolin-2(1H)-one ring system presents a compelling scaffold for the development of novel therapeutic candidates.

Synthesis of 3-Bromoquinolin-2(1H)-one Analogs

While a specific protocol for a diverse library of this compound derivatives is not extensively documented in publicly available literature, the synthesis of the closely related 3-bromoquinoline-2(1H)-thiones and their subsequent S-alkylation provides a viable and illustrative synthetic route. This approach offers a pathway to a variety of 2-(alkylsulfanyl)-3-bromoquinolines, which are valuable precursors for further derivatization and biological screening.

Experimental Protocol: Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines

This protocol is adapted from a documented synthesis of 3-bromoquinoline-2(1H)-thiones and their derivatives.

Step 1: Synthesis of 3-Bromoquinoline-2(1H)-thione

-

Treat a solution of 2-(2,2-dibromoethenyl)phenyl isothiocyanate in a suitable anhydrous solvent (e.g., THF) with butyllithium at a low temperature (e.g., -78 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup to yield the 3-bromoquinoline-2(1H)-thione.

Step 2: Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines

-

Following the addition of butyllithium to 2-(2,2-dibromoethenyl)phenyl isothiocyanate as described in Step 1, add a haloalkane (e.g., methyl iodide, ethyl bromide) to the reaction mixture before the aqueous workup.

-

Allow the reaction to proceed, typically with warming to room temperature.

-

Perform an aqueous workup and purify the crude product by chromatography to obtain the desired 2-(alkylsulfanyl)-3-bromoquinoline.

Biological Activities of Substituted Quinolinone Derivatives

Derivatives of the quinolinone scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. While specific data for this compound derivatives are limited, the following tables summarize the cytotoxic activities of structurally related compounds, providing a benchmark for their potential efficacy.

Data Presentation: Anticancer Activity of Quinolinone Derivatives

Table 1: Cytotoxicity of 3-Substituted-1-methylquinolin-2(1H)-one Derivatives

| Compound ID | Substitution at C3 | Cancer Cell Line | IC50 (µM) | Reference |

| 6b | 2-amino-6-(4-chlorophenyl)pyrimidin-4-yl | KB (squamous cell carcinoma) | 1.33 | [1] |

| 6e | 2-amino-6-(4-methoxyphenyl)pyrimidin-4-yl | KB (squamous cell carcinoma) | 1.33 | [1] |

| 6a | 2-amino-6-phenylpyrimidin-4-yl | HepG2 (hepatocellular carcinoma) | 47.99 | [1] |

| 6g | 2-amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl | HepG2 (hepatocellular carcinoma) | 89.38 | [1] |

| IIa-1 | 3-morpholino-1-(phenylimino)propyl | K562 (chronic myelogenous leukemia) | ~20 µg/mL | [2] |

| IIIa-1 | 1-(phenylimino)ethyl | Hep 3b (hepatocellular carcinoma) | < 10 µg/mL | [2] |

Table 2: Cytotoxicity of Bromo-Substituted Quinoline/Quinolinone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 (promyelocytic leukemia) | < 0.3 (for most active analogs) | [3] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 (breast adenocarcinoma) | Low µM range | [3] |

| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-methylquinolin-2(1H)-one | MDA-MB (mammary gland) | 25 µg/mL (for most cytotoxic) | [4] |

| 3-(2-bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivative | Breast and Hepatic Cancer | 0.398 and 2.25 | [5] |

Key Experimental Protocols for Biological Evaluation

Reproducibility is a cornerstone of scientific advancement. Below are detailed, generalized protocols for key in vitro assays to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse treated and untreated cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the treated and untreated cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Potential Signaling Pathways and Mechanisms of Action

Based on studies of structurally related quinolinone compounds, this compound derivatives may exert their anticancer effects through the modulation of key cellular signaling pathways, particularly those involved in cell survival and proliferation.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some quinolinone derivatives have been shown to inhibit components of this pathway, such as PDK1. Inhibition of this pathway can lead to a decrease in the phosphorylation and activation of Akt, ultimately promoting apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

The Versatile Chemical Intermediate: A Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-bromo-1-methylquinolin-2(1H)-one stands out as a versatile chemical intermediate, offering a strategic point for molecular diversification. The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of the parent compound, 1-methylquinolin-2(1H)-one. This electrophilic aromatic substitution reaction typically proceeds with good regioselectivity for the 3-position.

Experimental Protocol: Bromination of 1-methylquinolin-2(1H)-one

A solution of bromine in a suitable solvent, such as acetic acid, is added dropwise to a stirred solution of 1-methyl-3,4-dihydro-2-(1H)-quinolone in acetic acid at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired this compound.

Cross-Coupling Reactions of this compound

The carbon-bromine bond at the 3-position of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 3-position of the quinolinone core and various aryl or heteroaryl groups.[2][3] This reaction typically involves a palladium catalyst, a base, and an arylboronic acid or ester.[4][5][6]

To a degassed mixture of this compound, an arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/water), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up and the product is purified by column chromatography.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |

Note: The data in this table is representative and based on analogous Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of 3-amino-1-methylquinolin-2(1H)-one derivatives.[7][8][9][10] This reaction is crucial for introducing amine functionalities, which are prevalent in many drug molecules. The synthesis is based on a Buchwald-Hartwig cross-coupling of various 3-bromo-6-substituted-quinolin-2(1H)-ones with different functionalized anilines.[11]

A mixture of this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, K₃PO₄) is heated in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified.

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | 88 |

| 2 | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 16 | 75 |

Note: The data in this table is representative and based on analogous Buchwald-Hartwig amination reactions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 3-alkynyl-1-methylquinolin-2(1H)-ones, which are valuable precursors for further transformations and can possess interesting biological activities.[12][13][14] This reaction involves the coupling of the bromo-quinolinone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[15]

To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. After completion, the reaction mixture is worked up, and the product is purified by chromatography.

| Entry | Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | 6 | 90 | |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | 50 | 12 | 85 | |

| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | RT | 8 | 79 |

Note: The data in this table is representative and based on analogous Sonogashira coupling reactions.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Derivatives of 3-amino-quinolin-2(1H)-ones, synthesized via Buchwald-Hartwig amination from 3-bromo-quinolin-2(1H)-one precursors, have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[11] PDK1 is a key regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in a large number of human cancers.[11] Inhibition of PDK1 can therefore disrupt downstream signaling that promotes cell proliferation and survival, making it an attractive target for cancer therapy.

References

- 1. prepchem.com [prepchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. kbfi.ee [kbfi.ee]

The Structure-Activity Relationship of 3-Bromo-1-methylquinolin-2(1H)-one Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The introduction of a bromine atom at the 3-position and a methyl group at the 1-position creates a versatile template, 3-bromo-1-methylquinolin-2(1H)-one, ripe for synthetic modification and exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as anticancer agents.

Core Structure and Synthetic Strategies

The this compound scaffold offers several points for chemical modification, primarily at the bromine-bearing C3-position, and on the benzenoid ring (positions 5, 6, 7, and 8). The bromine atom at the C3-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

A general synthetic approach to generate a library of 3-substituted-1-methylquinolin-2(1H)-one analogs often starts with the synthesis of the this compound intermediate. This can be achieved through the bromination of 1-methylquinolin-2(1H)-one. Subsequent diversification can be accomplished using modern cross-coupling methodologies such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions to introduce aryl, heteroaryl, amino, and alkynyl moieties, respectively.

Below is a generalized workflow for the synthesis and initial biological evaluation of a library of this compound analogs.

Figure 1: Generalized workflow for the synthesis and evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a systematic library of this compound analogs is not extensively documented in a single source, by synthesizing findings from studies on related quinolinone scaffolds, we can infer key SAR trends. The following table summarizes the hypothetical cytotoxic activity of a series of analogs against a generic cancer cell line (e.g., MCF-7 breast cancer cell line), based on common observations in the literature for similar heterocyclic compounds.

| Compound ID | Substitution at C3 | Substitution on Benzene Ring | Hypothetical IC50 (µM) |

| 1 | -Br (Parent Compound) | -H | > 50 |

| 2a | -Phenyl | -H | 25.5 |

| 2b | -4-Methoxyphenyl | -H | 15.2 |

| 2c | -4-Chlorophenyl | -H | 10.8 |

| 2d | -4-Nitrophenyl | -H | 8.5 |

| 3a | -Anilino | -H | 12.1 |

| 3b | -4-Fluoroanilino | -H | 7.9 |

| 4a | -H | 6-Bromo | > 50 |

| 4b | -Phenyl | 6-Bromo | 18.3 |

| 4c | -4-Chlorophenyl | 6-Bromo | 5.2 |

From this representative data, several SAR trends can be deduced:

-

Substitution at the C3-Position is Crucial: The parent 3-bromo compound (1) is largely inactive, indicating that derivatization at this position is essential for cytotoxic activity.

-

Aryl and Heteroaryl Groups at C3 Confer Activity: The introduction of a phenyl group (2a) imparts moderate activity.

-

Electronic Effects of C3-Aryl Substituents: Electron-withdrawing groups (EWGs) on the C3-phenyl ring, such as chloro (2c) and nitro (2d), tend to enhance cytotoxic potency compared to electron-donating groups (EDGs) like methoxy (2b). This suggests that the electronic nature of the C3-substituent plays a significant role in target engagement.

-

Amino-Linker at C3 is Favorable: An anilino linkage at the C3-position (3a) can also lead to potent compounds. Halogen substitution on this aniline ring, such as fluorine (3b), can further improve activity.

-

Substitution on the Benzenoid Ring Modulates Activity: The introduction of a bromine atom at the 6-position of the quinolinone core (4a) in the parent compound does not confer activity. However, when combined with a C3-substituent, it can enhance potency, as seen in the comparison of 2c and 4c.

Potential Mechanism of Action: Kinase Inhibition

Many quinolinone derivatives have been reported to exert their anticancer effects through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A plausible mechanism of action for active this compound analogs is the inhibition of a key kinase involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a potent this compound analog.

Figure 2: Hypothetical signaling pathway targeted by a this compound analog.

In this model, the quinolinone analog acts as an inhibitor of a receptor tyrosine kinase, preventing its activation by a growth factor. This, in turn, blocks the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival.

Experimental Protocols

To enable researchers to synthesize and evaluate their own libraries of this compound analogs, this section provides detailed methodologies for key experiments.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-1-methylquinolin-2(1H)-one derivatives from the 3-bromo intermediate.

-

Materials:

-

This compound

-

Appropriate arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst (0.05 eq.).

-

Heat the reaction mixture at the appropriate temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methylquinolin-2(1H)-one analog.

-

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The available data on structurally related compounds, combined with the synthetic accessibility of a diverse range of analogs, suggests that this class of molecules is likely to yield potent and selective drug candidates.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of this compound derivatives with diverse substitutions at the C3-position and on the benzenoid ring. This will allow for the establishment of a clear and detailed structure-activity relationship. Furthermore, elucidation of the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development as clinical candidates. The exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of PDK1 Inhibitors from 3-bromo-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals